1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine
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Overview
Description
1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine is a complex organic compound that features a piperidine ring substituted with thiophene and chlorothiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine typically involves multi-step organic reactions. One common approach starts with the preparation of the thiophene derivatives, followed by sulfonylation and subsequent coupling with the piperidine ring. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thiophene rings or the piperidine ring, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under various conditions, including acidic or basic environments.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides. Substitution reactions can introduce new functional groups into the thiophene rings.
Scientific Research Applications
1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions or as a probe in molecular biology studies.
Industry: It may be used in the production of advanced materials, such as polymers or electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-((5-Bromothiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine
- 1-((5-Methylthiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine
- 1-((5-Fluorothiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine
Uniqueness
1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(thiophen-3-yl)piperidine is unique due to the presence of the chlorothiophene group, which can influence its reactivity and interactions with molecular targets. This makes it distinct from similar compounds with different substituents, potentially leading to unique applications and properties.
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-thiophen-3-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2S3/c14-12-1-2-13(19-12)20(16,17)15-6-3-10(4-7-15)11-5-8-18-9-11/h1-2,5,8-10H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBYJRCLVKWULP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)S(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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